molecular formula C11H11NO2 B1419002 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one CAS No. 1156925-29-9

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one

Cat. No.: B1419002
CAS No.: 1156925-29-9
M. Wt: 189.21 g/mol
InChI Key: WUWFOBLSDLFCLG-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one is a heterocyclic compound that features a benzoxazine ring fused with a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate . Another approach includes the use of transition metal catalysis, microwave-assistance, or metal-free processes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of environmentally friendly solvents and mild reaction conditions are emphasized in modern synthetic strategies .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

Major products formed from these reactions include oxo derivatives, dihydro derivatives, and substituted benzoxazines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as potassium channels and cyclooxygenase enzymes. The compound’s antihypertensive effect is associated with cell membrane hyperpolarization and its affinity towards potassium channels .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzoxazin-4-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-11(13)12-7-8-14-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFOBLSDLFCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156925-29-9
Record name 1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)prop-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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